molecular formula C7H11N3S2 B13604936 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide CAS No. 65287-86-7

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide

Cat. No.: B13604936
CAS No.: 65287-86-7
M. Wt: 201.3 g/mol
InChI Key: ATWHVFVBSNOGRP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dimethylamino group, a methyl group, and a carbothioamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide typically involves the reaction of 2-chloropyrimidine with dimethylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then isolated and purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    2-(Dimethylamino)ethanol: Known for its use in the production of surfactants and as a precursor in organic synthesis.

    4,5-Bis(dimethylamino)quinoline:

Uniqueness

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide is unique due to its specific combination of functional groups and the presence of the thiazole ring This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds

Properties

CAS No.

65287-86-7

Molecular Formula

C7H11N3S2

Molecular Weight

201.3 g/mol

IUPAC Name

2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbothioamide

InChI

InChI=1S/C7H11N3S2/c1-4-5(6(8)11)12-7(9-4)10(2)3/h1-3H3,(H2,8,11)

InChI Key

ATWHVFVBSNOGRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C)C)C(=S)N

Origin of Product

United States

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